

Azetidine-2-carboxylic Acid: A Comprehensive Physicochemical and Biological Profile

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Compound of Interest

Compound Name: Azetidine-2-carboxylic acid

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Introduction

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, serves as a compelling subject of study due to its structural analogy to proline and its significant biological activities.[1] [2] This four-membered heterocyclic compound is naturally found in various plant species, including lily of the valley and common beets.[2] Its structural similarity to proline allows it to be mistakenly incorporated into polypeptide chains during protein synthesis, leading to the production of misfolded and non-functional proteins.[2][3] This disruption of cellular machinery makes **Azetidine-2-carboxylic acid** a valuable tool in research areas such as protein folding diseases, cellular stress responses, and as a potential lead for therapeutic development. This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for their determination, and the biological mechanism of action of **Azetidine-2-carboxylic acid**.

Physicochemical Properties

The physicochemical properties of **Azetidine-2-carboxylic acid** are crucial for understanding its behavior in biological systems and for its application in experimental settings. A summary of these properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ NO ₂	[2]
Molar Mass	101.104 g/mol	[2]
Appearance	Crystalline solid	[2]
Density	1.275 g/cm ³	[2]
Melting Point	215 °C (419 °F; 488 K)	[2]
Boiling Point	242 °C (468 °F; 515 K)	[2]
Water Solubility	5.0 g/100 mL	[2]
pKa (predicted)	2.35 ± 0.20	[4]
LogP (calculated)	-2.9	[5]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are representative protocols for key parameters.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A common method for its determination is the capillary melting point technique.

Methodology:

- A small amount of finely powdered, dry **Azetidine-2-carboxylic acid** is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid like **Azetidine-2-carboxylic acid**, potentiometric titration can be used to determine the pKa values of its carboxylic acid and amino groups.

Methodology:

- A known concentration of **Azetidine-2-carboxylic acid** is dissolved in deionized water.
- The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.
- A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa value for the carboxylic acid group corresponds to the pH at the half-equivalence point of the first buffer region. The pKa of the amino group corresponds to the pH at the half-equivalence point of the second buffer region. The Henderson-Hasselbalch equation is used to calculate the precise pKa values from the titration data.[\[6\]](#)[\[7\]](#)

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a classic technique for its determination.

Methodology:

- A solution of **Azetidine-2-carboxylic acid** of known concentration is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).[\[8\]](#)

- The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.
- The mixture is then allowed to stand until the two phases have completely separated.
- The concentration of **Azetidine-2-carboxylic acid** in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[9]
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[8]

Water Solubility Determination (OECD Guideline 105)

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 provides a standardized method for determining the water solubility of chemical substances.[5][10][11]

Methodology:

- An excess amount of **Azetidine-2-carboxylic acid** is added to a known volume of distilled water in a flask.
- The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. A preliminary test can be conducted to estimate the time required for saturation.[10]
- After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the saturated aqueous solution by centrifugation or filtration.
- The concentration of **Azetidine-2-carboxylic acid** in the clear aqueous phase is determined by a suitable analytical method.
- The water solubility is expressed as the mass of the substance dissolved per volume of water (e.g., g/100 mL).

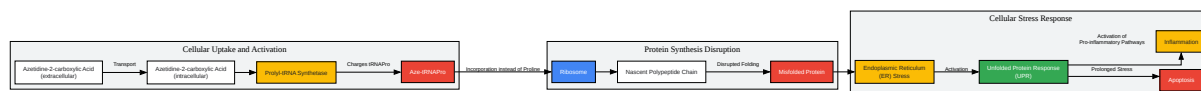
Spectroscopic Data

Spectroscopic analysis provides valuable information about the chemical structure and purity of **Azetidine-2-carboxylic acid**.

- **¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:** The ¹H NMR spectrum of **Azetidine-2-carboxylic acid** in D₂O typically shows multiplets for the β- and γ-protons of the azetidine ring and a triplet for the α-proton. The chemical shifts are approximately δ 2.4-2.8 ppm for the β-protons, δ 3.8-4.1 ppm for the γ-protons, and a triplet around δ 4.7 ppm for the α-proton.[\[12\]](#)
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:** The ¹³C NMR spectrum will show distinct signals for the three carbon atoms of the azetidine ring and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon typically appears in the range of 170-185 ppm.[\[13\]](#)
- **IR (Infrared) Spectroscopy:** The IR spectrum of **Azetidine-2-carboxylic acid** exhibits characteristic absorption bands. A broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid.[\[14\]](#)[\[15\]](#) A strong C=O stretching vibration for the carbonyl group appears around 1700-1760 cm⁻¹.[\[14\]](#)[\[15\]](#) C-N stretching and N-H bending vibrations are also present.
- **Mass Spectrometry:** The mass spectrum of **Azetidine-2-carboxylic acid** will show a molecular ion peak corresponding to its molecular weight (101.10 g/mol). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) groups.[\[4\]](#)[\[16\]](#)

Mechanism of Action and Signaling Pathways

Azetidine-2-carboxylic acid exerts its biological effects primarily by acting as a proline analog.[\[17\]](#) This leads to its misincorporation into newly synthesized proteins, causing protein misfolding and inducing cellular stress. The key steps in its mechanism of action are outlined below.



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